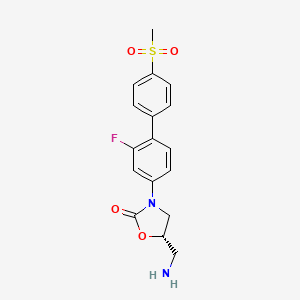![molecular formula C28H34BrNO2 B12363633 3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyluteolin, also known as Compound 17, is a flavonoid compound with the chemical formula C15H10O7. It is a pentahydroxyflavone, meaning it has five hydroxyl groups attached to its flavone structure. This compound is known for its inhibitory effect on aldose reductase, an enzyme involved in the conversion of glucose to sorbitol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hydroxyluteolin can be synthesized through various methods. One common approach involves the biotransformation of luteolin glycosides in hydrophilic organic solvents using Bacillus cereus A46 cells. This method shows high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides .
Industrial Production Methods
Industrial production of 6-Hydroxyluteolin typically involves the extraction and purification from natural sources such as plants. Countercurrent chromatography (CCC) is employed as part of a multi-step process to isolate 6-Hydroxyluteolin from plant extracts. This method is effective in obtaining high-purity compounds for further use .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxyluteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical scavenging reactions, where it acts as an antioxidant by neutralizing free radicals .
Common Reagents and Conditions
Common reagents used in reactions involving 6-Hydroxyluteolin include DMSO, PEG300, and Tween 80. These reagents are often used in combination to prepare stock solutions and in vivo formulations for experimental purposes .
Major Products Formed
The major products formed from reactions involving 6-Hydroxyluteolin include various glycosides and derivatives. For example, 6-Hydroxyluteolin-7-O-β-glucoside is a significant antioxidant compound isolated from plant extracts .
Wissenschaftliche Forschungsanwendungen
6-Hydroxyluteolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving flavonoid chemistry and antioxidant activity.
Medicine: 6-Hydroxyluteolin has shown potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
6-Hydroxyluteolin exerts its effects primarily through its antioxidant and enzyme inhibitory activities. It inhibits aldose reductase by binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol. Additionally, it modulates immune cell checkpoints by binding to multiple receptors on immune cells, thereby regulating immune responses .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyluteolin is similar to other flavonoids such as luteolin, apigenin, and quercetin. it is unique due to its additional hydroxyl group at position 6, which enhances its antioxidant activity and enzyme inhibitory properties . Similar compounds include:
Eigenschaften
Molekularformel |
C28H34BrNO2 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
3-[[(8R,9S,13S,14S,16R,17S)-3-(2-bromoethyl)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1 |
InChI-Schlüssel |
LSFSILMVQQMGRP-OPRSCSRJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


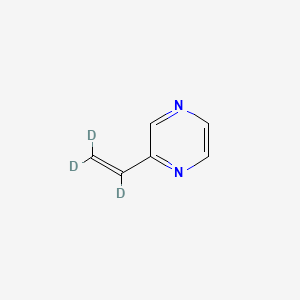
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
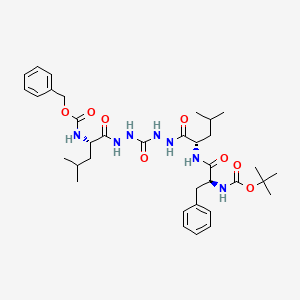

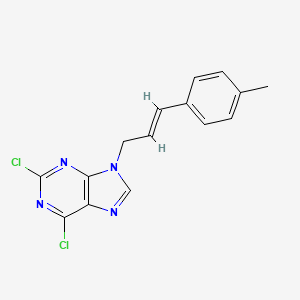
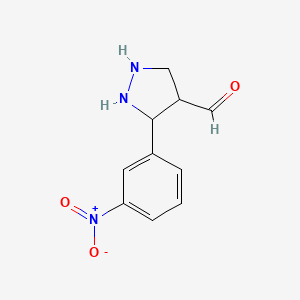
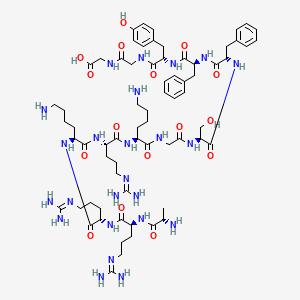
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

